5-Trifluoromethyl-1H-benzimidazole

描述

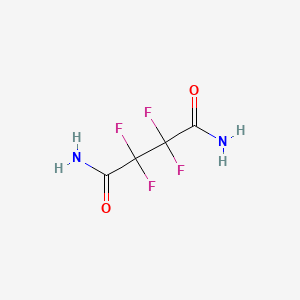

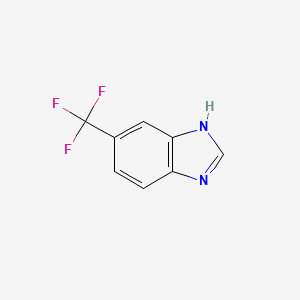

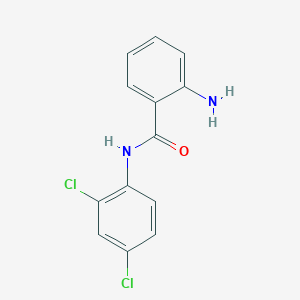

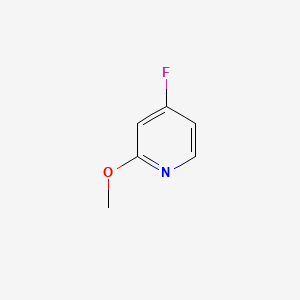

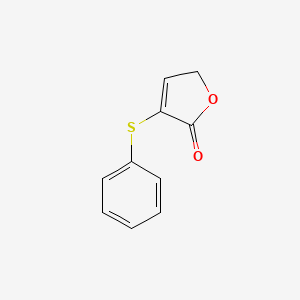

5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .

Synthesis Analysis

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .

Molecular Structure Analysis

The molecular structure of 5-Trifluoromethyl-1H-benzimidazole consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .

Chemical Reactions Analysis

Benzimidazole, the parent compound of 5-Trifluoromethyl-1H-benzimidazole, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

5-Trifluoromethyl-1H-benzimidazole is a yellow solid . The storage temperature is 0-5 degrees Celsius .

科学研究应用

Application

“5-Trifluoromethyl-1H-benzimidazole” and its derivatives have been synthesized and tested for various types of biological activity . These compounds are of interest because they have shown promising results in analgesic and antiplatelet activity, glycogen phosphorylase and dipeptidyl peptidase-4 inhibitory activity, and in vitro glycation of bovine serum albumin .

Method of Application

The compounds were synthesized using a two-step scheme for imidazo[1,2-a]benzimidazoles . This included quaternization of 2-amino-1-dialkylaminoalkylbenzimidazoles by 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone followed by cyclization of the resulting quaternary salts .

Results

The synthesized compounds were found to be highly efficacious analgesics with κ-opioid agonistic activity . They also exhibited local anesthetic properties , and possessed antiplatelet and antithrombotic activity . Some 2,9-substituted imidazo[1,2-a]benzimidazoles exhibited hypoglycemic activity .

Androgen Receptor Antagonists

Application

Benzimidazole derivatives, including “5-Trifluoromethyl-1H-benzimidazole”, have been studied for their potential as androgen receptor antagonists . These compounds could be used in the treatment of conditions like prostate cancer, where blocking the action of androgens can help to slow the growth of cancer cells .

Method of Application

The synthesis of these compounds involved the creation of N-benzyl, N-aceto, and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole . The most potent compound discovered was 4-bromobenzyl benzimidazole .

Results

The 4-bromobenzyl benzimidazole was found to be a more potent androgen receptor antagonist in the rat prostate (ID 50 = 0.13 mg/day), compared with other tested compounds .

Antimicrobial Agents

Application

Benzimidazole compounds, including “5-Trifluoromethyl-1H-benzimidazole”, have shown promise as antimicrobial agents . They could be used in the treatment of various bacterial, viral, and fungal infections .

Method of Application

The synthesis of these compounds typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

Anti-Biofilm Agents

Application

A fluorinated benzimidazole derivative, TFBZ, has shown potent antibacterial efficacy toward methicillin-resistant Staphylococcus aureus (MRSA) and its persistent biofilms . This compound could be used in the treatment of chronic MRSA infections .

Method of Application

The compound was identified from a library of diverse fungal natural products and pharmacophore-like compounds . The structure of TFBZ is 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol .

Results

TFBZ showed potent antibacterial efficacy toward planktonic MRSA (MIC = 4 μg/mL, MBC = 8 μg/mL) and its persistent biofilms (≥99%, MBEC = 8 μg/mL) . It also manifested significant irreversible time-dependent killing against MRSA as characterized by diminished cell viability, bacterial morphological change, and protein leakage .

Anti-Cancer Agents

Application

Benzimidazole derivatives, including “5-Trifluoromethyl-1H-benzimidazole”, have been studied for their potential as anti-cancer agents . These compounds could be used in the treatment of various types of cancer .

Method of Application

The synthesis of these compounds involved the creation of N-benzyl, N-aceto, and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole .

Results

The most potent compound discovered was 4-bromobenzyl benzimidazole . It was found to be a more potent androgen receptor antagonist in the rat prostate (ID 50 = 0.13 mg/day), compared with other tested compounds .

未来方向

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .

属性

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCHIALSXSAECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325197 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trifluoromethyl-1H-benzimidazole | |

CAS RN |

326-55-6 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)